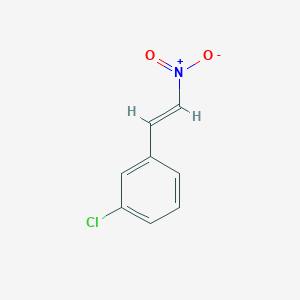

1-Chloro-3-(2-nitrovinyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQRAWTWDNHGBS-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879306 | |

| Record name | 3-CHLORO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3156-35-2, 37888-03-2 | |

| Record name | 3-CHLORO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37888-03-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-Chloro-3-(2-nitrovinyl)benzene from 3-chlorobenzaldehyde

An In-depth Technical Guide on the Synthesis of 1-Chloro-3-(2-nitrovinyl)benzene from 3-Chlorobenzaldehyde

This guide provides a comprehensive overview of the synthesis of this compound, a valuable chemical intermediate, from 3-chlorobenzaldehyde. The primary synthetic route discussed is the Henry reaction, a classic C-C bond-forming reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Overview

The is most commonly achieved through a Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde with nitromethane. The initial product is a β-nitro alcohol intermediate, which subsequently undergoes dehydration to yield the final product, (E)-1-Chloro-3-(2-nitrovinyl)benzene.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of (E)-1-Chloro-3-(2-nitrovinyl)benzene.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₆ClNO₂ | N/A |

| Molecular Weight | 183.59 g/mol | N/A |

| Physical Appearance | Yellow viscous oil | N/A |

| Reported Yield | 3% | N/A |

| Thin-Layer Chromatography (TLC) | Rf = 0.33 (10% EtOAc in hexanes) | N/A |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of β-nitrostyrenes via a Henry reaction, which can be adapted for the synthesis of this compound.

Materials:

-

3-Chlorobenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

3 Å Molecular sieves

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-chlorobenzaldehyde (1 equivalent) and ammonium acetate (1 equivalent) in nitromethane (approximately 5 equivalents) and glacial acetic acid.

-

Add a few 3 Å molecular sieves to the mixture to aid in the removal of water formed during the reaction.

-

Reflux the reaction mixture with stirring for 1 hour.

-

After cooling to room temperature, remove the molecular sieves by filtration.

-

Neutralize the reaction mixture by adding it to a suspension of sodium carbonate in water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product may be further purified by column chromatography on silica gel.

Reaction Mechanism and Experimental Workflow

The via the Henry reaction proceeds through a well-established mechanism. The experimental workflow involves reaction setup, monitoring, workup, and purification.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

Spectroscopic Data

Reference Data for 1-Chloro-4-(2-nitrovinyl)benzene:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.94 (d, J = 13.7 Hz, 1H), 7.56 (d, J = 13.7 Hz, 1H), 7.48 (d, J = 8.6 Hz, 2H), 7.41 (d, J = 8.6 Hz, 2H).[1]

-

¹³C{¹H} NMR (101 MHz, CDCl₃) δ (ppm): 138.3, 137.8, 137.5, 130.4, 129.8, 128.6.[1]

-

Mass Spectrometry (CI) for C₈H₆ClNO₂: m/z = 226, 224 [M+41]⁺, 214, 212 [M+29]⁺, 186, 184 [M+1]⁺, 143, 141.

Note: The provided spectroscopic data is for the 4-chloro isomer and should be used for comparative purposes only. Actual characterization of this compound requires obtaining its specific spectral data. High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition of the synthesized product.

References

An In-Depth Technical Guide to the Chemical Properties of 1-Chloro-3-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(2-nitrovinyl)benzene, a substituted nitrostyrene, is a compound of interest in medicinal chemistry and organic synthesis. Its chemical structure, featuring a chlorinated benzene ring conjugated with a nitrovinyl group, imparts a unique electronic profile that makes it a versatile intermediate for the synthesis of various heterocyclic compounds and a candidate for biological evaluation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on data and methodologies relevant to researchers in the field.

Chemical and Physical Properties

This compound, with the CAS number 37888-03-2, is characterized by the molecular formula C₈H₆ClNO₂ and a molecular weight of 183.59 g/mol .[1] At room temperature, it is described as a yellow viscous oil.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 37888-03-2 | [1] |

| Molecular Formula | C₈H₆ClNO₂ | [1] |

| Molecular Weight | 183.59 g/mol | [1] |

| Physical State | Yellow viscous oil | [2] |

| Storage Temperature | 2-8°C | [1] |

Synthesis

The most common and effective method for the synthesis of this compound is the Henry condensation, also known as the nitroaldol reaction, between 3-chlorobenzaldehyde and nitromethane.[3] This base-catalyzed carbon-carbon bond-forming reaction is a fundamental transformation in organic chemistry for the preparation of β-nitro alcohols, which can be subsequently dehydrated to yield nitroalkenes.[4]

Experimental Protocol: Henry Condensation of 3-Chlorobenzaldehyde and Nitromethane

This protocol is a general representation of the Henry reaction for the synthesis of nitrostyrenes and can be adapted for the specific synthesis of this compound.

Materials:

-

3-Chlorobenzaldehyde

-

Nitromethane

-

A base catalyst (e.g., ammonium acetate, sodium hydroxide, or a solid base catalyst)

-

A suitable solvent (e.g., acetic acid, ethanol, or methanol)

-

Ice

-

Water

-

Apparatus for reflux and vacuum filtration

Procedure:

-

In a round-bottom flask, dissolve the solid starting materials (3-chlorobenzaldehyde and the base catalyst, such as ammonium acetate) in the chosen solvent (e.g., acetic acid).

-

Add an excess of nitromethane to the solution.

-

Set up the apparatus for reflux and heat the reaction mixture for a specified period (e.g., 30 minutes). The progress of the reaction can be monitored by observing a color change, often to a yellow or orange hue.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any remaining impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound via Henry condensation.

Spectral Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

-

δ 7.95 (d, J = 13.7 Hz, 1H)

-

δ 7.61−7.54 (m, 2H)

-

δ 7.51−7.39 (m, 3H)[2]

¹³C NMR (75 MHz, CDCl₃):

-

Chemical shifts for the carbon atoms of the benzene ring and the vinyl group are expected in the aromatic and olefinic regions, respectively. Specific peak assignments require further experimental data.

Mass Spectrometry

Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the nitrovinyl group and the substitution pattern of the benzene ring.

-

Electrophilic Aromatic Substitution: The chloro and nitrovinyl groups are deactivating and meta-directing for electrophilic aromatic substitution reactions.

-

Nucleophilic Addition: The β-carbon of the nitrovinyl group is highly electrophilic and susceptible to Michael addition by various nucleophiles.

-

Reduction: The nitro group can be reduced to an amino group using various reducing agents, providing a route to substituted phenethylamines.

-

Cycloaddition Reactions: The electron-deficient double bond can participate in Diels-Alder and other cycloaddition reactions.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of nitrostyrene derivatives has demonstrated significant potential as antimicrobial and anticancer agents.

Antimicrobial Activity

Substituted nitrostyrenes have been shown to possess antibacterial and antifungal properties. The proposed mechanisms of antimicrobial action include:

-

Inhibition of cell wall biosynthesis.

-

Disruption of the cell membrane.

-

Inhibition of protein and nucleic acid synthesis.

Anticancer Activity

Several nitrostyrene derivatives have exhibited promising anticancer activity. The underlying mechanisms are multifaceted and can involve the modulation of various signaling pathways:

-

Induction of Apoptosis: Nitrostyrenes can induce programmed cell death in cancer cells.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation and survival, and its inhibition by natural products has been shown to counteract tumor drug resistance.[7]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in cancer cells, promoting proliferation and survival.

-

MEK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key regulator of cell growth and differentiation that can be targeted by anticancer agents.

A synthetic β-nitrostyrene derivative, CYT-Rx20, has been shown to induce breast cancer cell death and autophagy through the generation of reactive oxygen species (ROS) and activation of the MEK/ERK pathway.[8] Another study on a different nitrostyrene derivative in colorectal cancer cells demonstrated the induction of DNA damage and mitochondrial dysfunction mediated by ROS and involving the MEK/ERK signaling pathway.[9]

Potential Signaling Pathway

Caption: Putative signaling pathways modulated by nitrostyrene derivatives leading to anticancer effects.

Conclusion

This compound is a synthetically accessible compound with a range of potential applications, particularly in the development of novel therapeutic agents. This guide has summarized its key chemical and physical properties, provided a detailed experimental protocol for its synthesis, and outlined its potential biological activities based on the broader class of nitrostyrenes. Further research is warranted to fully elucidate the specific biological mechanisms and signaling pathways modulated by this particular isomer, which will be crucial for its future development as a drug candidate.

References

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. Buy this compound | 3156-35-2 [smolecule.com]

- 4. Henry Reaction [organic-chemistry.org]

- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 6. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 7. mdpi.com [mdpi.com]

- 8. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 9. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

1-Chloro-3-(2-nitrovinyl)benzene molecular structure and formula

An In-depth Technical Guide to 1-Chloro-3-(2-nitrovinyl)benzene: Molecular Structure and Formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical data for this compound. The information is curated for professionals in research and development, with a focus on clarity and detailed experimental context.

Chemical Identity and Properties

This compound, also known as trans-3-Chloro-β-nitrostyrene, is an organic compound featuring a benzene ring substituted with both a chloro and a nitrovinyl group.[1] These functional groups impart distinct electronic properties to the molecule, making it a valuable intermediate in various organic syntheses.[1] The presence of the electron-withdrawing nitrovinyl group significantly influences the reactivity of the benzene ring.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C8H6ClNO2[2][3] |

| Molecular Weight | 183.59 g/mol [2][3] |

| IUPAC Name | 1-chloro-3-[(E)-2-nitroethenyl]benzene[3] |

| CAS Number | 37888-03-2[2][3] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C=C--INVALID-LINK--[O-][3] |

| InChI Key | GXQRAWTWDNHGBS-SNAWJCMRSA-N[2][3] |

| Common Synonyms | trans-3-Chloro-β-nitrostyrene, 1-(3-Chlorophenyl)-2-nitroethene[1][3] |

| Physical Form | Solid[4] |

| Storage Temperature | 2-8°C[2] |

Molecular Structure

The structure of this compound consists of a central benzene ring. A chlorine atom is attached to the third carbon (meta position) relative to a nitrovinyl group, which is attached to the first carbon. The nitrovinyl group (-CH=CH-NO₂) features a double bond, and the "trans" or "(E)" isomer is the more stable and commonly referenced configuration.[3] This configuration places the hydrogen atoms on opposite sides of the double bond. The nitro group (NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.

Caption: Molecular structure of this compound.

Experimental Protocols: Synthesis

A prevalent method for the synthesis of this compound is the Henry reaction (also known as a nitroaldol reaction), which involves the condensation of 3-chlorobenzaldehyde with nitromethane.[1][5] This reaction is a fundamental carbon-carbon bond-forming process in organic chemistry.[5]

Objective: To synthesize this compound from 3-chlorobenzaldehyde and nitromethane.

Materials and Reagents:

-

3-Chlorobenzaldehyde

-

Nitromethane

-

Sodium hydroxide (NaOH) or Ammonium acetate

-

Ethanol or Acetic Acid (solvent)

-

Ice water

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Reaction Setup: A solution of a base catalyst (e.g., sodium hydroxide in ethanol or ammonium acetate in acetic acid) is prepared in a reaction vessel.[1][6]

-

Addition of Reactants: To this solution, nitromethane is added, followed by the dropwise addition of 3-chlorobenzaldehyde.[1][6] The initial step involves the deprotonation of nitromethane by the base to form a nucleophilic nitronate ion.[5]

-

Reaction Progression: The nitronate ion then performs a nucleophilic attack on the carbonyl carbon of 3-chlorobenzaldehyde.[5] The mixture is stirred, often at reflux for several hours, to ensure the reaction goes to completion.[6]

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice water.[6] The pH is adjusted to neutral using an appropriate acid or base. The aqueous mixture is then extracted multiple times with an organic solvent such as ethyl acetate.[6]

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[6]

-

Final Product: The crude solid can be further purified by recrystallization or silica gel column chromatography to obtain pure this compound.[6]

This synthetic route is effective and commonly cited for producing various substituted β-nitrostyrene compounds.[5][6]

Caption: Synthesis workflow for this compound.

References

- 1. Buy this compound | 3156-35-2 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. trans-3-Chloro-beta-nitrostyrene, 97% | Fisher Scientific [fishersci.ca]

- 4. 1-クロロ-3-ニトロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Nitro-2-(2-nitrovinyl)benzene | 3156-39-6 | Benchchem [benchchem.com]

- 6. rsc.org [rsc.org]

physical properties and CAS number for 1-Chloro-3-(2-nitrovinyl)benzene

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological activities of (E)-1-Chloro-3-(2-nitrovinyl)benzene, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

(E)-1-Chloro-3-(2-nitrovinyl)benzene, also known as trans-3-Chloro-β-nitrostyrene, is a substituted nitrostyrene with the molecular formula C₈H₆ClNO₂. The presence of the chloro and nitrovinyl groups on the benzene ring imparts distinct chemical reactivity and potential for biological activity.

CAS Numbers: 37888-03-2 (for the (E)-isomer), 3156-35-2[1][2]

Table 1: Physical and Chemical Properties of (E)-1-Chloro-3-(2-nitrovinyl)benzene

| Property | Value | Source |

| Molecular Weight | 183.59 g/mol | [1][2] |

| Molecular Formula | C₈H₆ClNO₂ | [1][2] |

| Melting Point | 48-52 °C | |

| Boiling Point | 299.9 °C (Predicted) | |

| Density | 1.324 g/cm³ (Predicted) | |

| Storage Temperature | 2-8 °C | [2] |

| Solubility | Likely soluble in methanol, ethanol, benzene, and chloroform; Insoluble in water. | General solubility of similar compounds |

| Appearance | Yellow crystalline solid | [3] |

Experimental Protocols: Synthesis

The primary method for the synthesis of (E)-1-Chloro-3-(2-nitrovinyl)benzene is the Henry reaction, which involves the condensation of 3-chlorobenzaldehyde with nitromethane in the presence of a base.[1]

Representative Synthesis Protocol: Henry Condensation

Materials:

-

3-Chlorobenzaldehyde

-

Nitromethane

-

Sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Appropriate organic solvent for recrystallization (e.g., ethanol, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-chlorobenzaldehyde in methanol or ethanol.

-

Addition of Reactants: To the stirred solution, add an equimolar amount of nitromethane.

-

Base Addition: Slowly add a solution of sodium hydroxide in the corresponding alcohol to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored and controlled, if necessary, with an ice bath.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is generally allowed to proceed for several hours at room temperature or with gentle heating.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid until it reaches a neutral pH.

-

Precipitation and Filtration: The product, (E)-1-Chloro-3-(2-nitrovinyl)benzene, will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with cold distilled water to remove any inorganic salts.

-

Drying: Dry the crude product in a desiccator or a vacuum oven.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable organic solvent, such as ethanol or methanol. Dissolve the crude solid in a minimal amount of the hot solvent and allow it to cool slowly to form crystals. Filter the purified crystals and dry them thoroughly.

Potential Biological Activities and Signaling Pathways

While specific studies on (E)-1-Chloro-3-(2-nitrovinyl)benzene are limited, the broader class of β-nitrostyrene derivatives has demonstrated significant potential as both anticancer and antimicrobial agents. The biological activities are generally attributed to the electrophilic nature of the nitrovinyl group.

Anticancer Activity

Research on various β-nitrostyrene derivatives suggests that their anticancer effects are mediated through several mechanisms:

-

Induction of Apoptosis: Many β-nitrostyrenes have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the activation of caspases, a family of proteases that are central to the apoptotic pathway.[4][5]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle, frequently at the G2/M phase.[4]

-

Generation of Reactive Oxygen Species (ROS): Some β-nitrostyrene derivatives can increase the intracellular levels of ROS, leading to oxidative stress and subsequent cellular damage, including DNA damage, which can trigger apoptosis.[4] For instance, one synthetic β-nitrostyrene derivative has been shown to induce tumorigenesis inhibition through the ROS-mediated MEK/ERK signaling pathway.[6]

Antimicrobial Activity

The antimicrobial properties of β-nitrostyrenes are also an active area of research. The proposed mechanisms of action include:

-

Enzyme Inhibition: β-Nitrostyrenes can act as inhibitors of essential microbial enzymes. For example, they have been identified as reversible inhibitors of protein tyrosine phosphatases (PTPases) through the formation of a covalent bond with a cysteine residue in the enzyme's active site.[7]

-

Quorum Sensing Inhibition: Some nitroolefin structures have been found to interfere with quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. By disrupting QS, these compounds can reduce the pathogenicity of bacteria.[8]

-

Redox Potential Correlation: The antibacterial activity of β-nitrostyrene derivatives has been correlated with their redox potentials, suggesting that their ability to participate in electron transfer reactions is important for their antimicrobial effects.[9]

Conclusion

(E)-1-Chloro-3-(2-nitrovinyl)benzene is a readily synthesizable compound with a range of interesting physical properties. Based on the activities of related β-nitrostyrene derivatives, it holds promise as a scaffold for the development of novel anticancer and antimicrobial agents. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this particular compound, which could lead to the development of new therapeutic agents.

References

- 1. Buy 1-Chloro-3-(2-nitrovinyl)benzene | 3156-35-2 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Nitrovinyl Group in 1-Chloro-3-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrovinyl group in 1-Chloro-3-(2-nitrovinyl)benzene. This compound, also known as trans-1-(3-Chlorophenyl)-2-nitroethene, is a versatile synthetic intermediate owing to the electrophilic nature of the nitrovinyl moiety, which is influenced by the presence of a chlorine atom on the benzene ring. This guide details its synthesis, key reactions, and potential applications, with a focus on providing actionable experimental protocols and quantitative data.

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process commencing with the Henry reaction (also known as a nitroaldol reaction) between 3-chlorobenzaldehyde and nitromethane. This is followed by the dehydration of the resulting nitroalkanol intermediate.[1][2]

Step 1: Henry Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction that yields a β-nitro alcohol.[3]

Experimental Protocol:

A mixture of 3-chlorobenzaldehyde (1 mmol) and nitromethane (3 mmol) is stirred in dry toluene (1 mL) in a microwave tube. A secondary amine (0.1 mmol) and sulfated zirconia (50 mg) are added as catalysts. The mixture is then heated under microwave irradiation at 110 °C for 30 minutes. After cooling, the solid catalyst is removed by centrifugation and washed with dichloromethane. The combined organic phases are evaporated to yield the crude 1-(3-chlorophenyl)-2-nitroethanol.[4]

Step 2: Dehydration

The subsequent dehydration of the β-nitro alcohol readily affords the target compound, this compound. This step is often acid-catalyzed.

Experimental Protocol:

The overall synthesis workflow can be visualized as follows:

Caption: Synthesis of this compound.

Spectroscopic Data

Table 1: NMR Data for 1-Chloro-4-(2-nitrovinyl)benzene [5]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 7.94 | d | 13.7 |

| ¹H | 7.56 | d | 13.7 |

| ¹H | 7.48 | d | 8.6 |

| ¹H | 7.41 | d | 8.6 |

| ¹³C | 138.3 | - | - |

| ¹³C | 137.8 | - | - |

| ¹³C | 137.5 | - | - |

| ¹³C | 130.4 | - | - |

| ¹³C | 129.8 | - | - |

| ¹³C | 128.6 | - | - |

Reactivity of the Nitrovinyl Group

The nitrovinyl group in this compound is a highly activated electrophilic system, making it susceptible to a variety of nucleophilic attacks and cycloaddition reactions.

Michael Addition Reactions

The conjugate addition of nucleophiles, known as the Michael addition, is a characteristic reaction of nitroalkenes.[6] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Asymmetric Michael Addition of Aldehydes:

Organocatalyzed asymmetric Michael additions of aldehydes to nitroalkenes have been extensively studied.[7][8][9] While a detailed protocol for this compound is not fully described, a general procedure can be adapted.

General Experimental Protocol:

To a solution of this compound (0.3 mmol) in toluene (0.1 M), an aldehyde (10 equivalents) and a chiral organocatalyst, such as a proline derivative or a chiral diamine (20 mol%), are added. The reaction mixture is stirred at ambient temperature and monitored by TLC. Upon completion, the product is worked up by washing with water, drying the organic layer, and concentrating under reduced pressure. The crude product is then purified by column chromatography.

The general mechanism for the organocatalyzed Michael addition of an aldehyde to a nitroalkene is depicted below:

Caption: Michael addition of an aldehyde to a nitroalkene.

Cycloaddition Reactions

The electron-deficient nature of the nitrovinyl group makes this compound an excellent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions.[10][11][12] These reactions are highly valuable for the construction of six-membered rings with good stereocontrol.

Diels-Alder Reaction with Dienes:

While a specific Diels-Alder reaction protocol for this compound was not found in the searched literature, a general procedure can be outlined based on known reactions of similar nitroalkenes.

General Experimental Protocol:

This compound (1 equivalent) is dissolved in a suitable high-boiling solvent such as toluene or xylene. The diene (e.g., cyclopentadiene, furan, or a substituted butadiene, typically in excess) is added to the solution. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography or recrystallization.

The general scheme for a Diels-Alder reaction is as follows:

Caption: General scheme of a Diels-Alder reaction.

Reduction of the Nitrovinyl Group

The nitrovinyl group can be readily reduced to an amino group, providing access to valuable phenethylamine derivatives, which are important scaffolds in medicinal chemistry.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common and effective method for the reduction of nitro groups.[2]

General Experimental Protocol:

This compound is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of a noble metal catalyst, typically palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the desired 2-(3-chlorophenyl)ethanamine.

Table 2: Summary of Key Reactions and Conditions

| Reaction Type | Reactants | Key Reagents/Catalysts | General Conditions | Product Type |

| Synthesis | 3-chlorobenzaldehyde, Nitromethane | Base (e.g., secondary amine), Acid (for dehydration) | Toluene, 110°C (MW) for Henry; Acid-catalyzed dehydration | This compound |

| Michael Addition | Aldehydes, Thiols, etc. | Chiral organocatalysts (e.g., proline derivatives) | Toluene, Room Temperature | Substituted nitroalkanes |

| Diels-Alder Reaction | Dienes (e.g., cyclopentadiene) | Heat | Toluene or Xylene, Reflux | Cyclohexene derivatives |

| Reduction | Hydrogen source (e.g., H₂) | Pd/C | Methanol or Ethanol, Room Temperature | 2-(3-chlorophenyl)ethanamine |

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The electron-withdrawing nature of both the nitro group and the chlorine atom activates the vinyl moiety towards a range of important chemical transformations, including Michael additions, Diels-Alder reactions, and reductions. The ability to introduce new functional groups and construct complex molecular architectures through these reactions makes this compound a valuable precursor for the synthesis of pharmaceuticals and other biologically active molecules. This guide provides a foundation for researchers to explore and exploit the rich chemistry of this nitrovinylarene. Further investigation into specific reaction conditions and the development of stereoselective methodologies will undoubtedly expand its utility in the field of drug discovery and development.

References

- 1. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 2. Buy this compound | 3156-35-2 [smolecule.com]

- 3. Henry Reaction [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. scribd.com [scribd.com]

- 6. 1-Nitro-2-(2-nitrovinyl)benzene | 3156-39-6 | Benchchem [benchchem.com]

- 7. ethz.ch [ethz.ch]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1-Chloro-3-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 1-Chloro-3-(2-nitrovinyl)benzene. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from established principles of organic chemistry and data from analogous compounds to predict its reactivity and regioselectivity.

Core Concepts: Substituent Effects

The reactivity and orientation of electrophilic attack on the benzene ring of this compound are governed by the electronic effects of the two substituents: the chloro group and the 2-nitrovinyl group.

-

Chloro Group (-Cl): The chlorine atom is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions due to the stabilizing resonance effect of its lone pairs of electrons on the cationic intermediate (the sigma complex).

-

2-Nitrovinyl Group (-CH=CHNO₂): This group is a powerful deactivating, meta-director. The nitro group is strongly electron-withdrawing, and this effect is relayed through the conjugated vinyl group to the aromatic ring, significantly reducing its nucleophilicity. The deactivating nature of the nitrovinyl group is comparable to that of a nitro group, which is known to deactivate a benzene ring by a factor of approximately 10⁻⁸ relative to benzene itself.[1]

The combined presence of these two deactivating groups renders the aromatic ring of this compound exceptionally unreactive towards electrophilic aromatic substitution. Consequently, forcing conditions, such as high temperatures and highly acidic catalysts, are anticipated to be necessary for any reaction to proceed on the aromatic ring. Furthermore, the presence of the reactive nitrovinyl side chain introduces the possibility of competing side-chain reactions, such as addition to the double bond.[1]

Predicted Regioselectivity of Electrophilic Aromatic Substitution

The positions of electrophilic attack are determined by the interplay of the directing effects of the existing substituents. In this compound, the chloro group is at position 1 and the nitrovinyl group is at position 3.

-

The chloro group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

-

The 2-nitrovinyl group at C3 directs incoming electrophiles to the meta (C5) position (position C1 is already substituted).

The positions C2, C4, and C6 are all strongly deactivated by their proximity (ortho or para) to the powerfully electron-withdrawing nitrovinyl group. The C5 position, being meta to the nitrovinyl group, is the least deactivated position on the ring. Therefore, electrophilic attack is most likely to occur at the C5 position .

Key Electrophilic Aromatic Substitution Reactions

The following sections detail the predicted outcomes and generalized experimental protocols for common EAS reactions on this compound. It is crucial to reiterate that these reactions are expected to be very slow and may yield complex mixtures or favor side-chain reactions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the already present deactivating groups, this reaction will require harsh conditions.

Predicted Products and Conditions

| Electrophile | Reagents and Conditions | Major Product | Minor Products | Expected Yield |

| NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄, >100°C | 1-Chloro-5-nitro-3-(2-nitrovinyl)benzene | 1-Chloro-2-nitro-3-(2-nitrovinyl)benzene, 1-Chloro-4-nitro-3-(2-nitrovinyl)benzene, 1-Chloro-6-nitro-3-(2-nitrovinyl)benzene | Very Low |

Experimental Protocol (Generalized)

A generalized protocol for the nitration of a highly deactivated aromatic compound is as follows:

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add this compound portion-wise with stirring.

-

Slowly add a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to the desired temperature (e.g., 100-120 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caution: Nitration reactions with concentrated acids are highly exothermic and potentially hazardous. Appropriate safety precautions must be taken.

Halogenation

Halogenation involves the introduction of a halogen (e.g., -Cl, -Br) onto the aromatic ring. A Lewis acid catalyst is required.

Predicted Products and Conditions

| Electrophile | Reagents and Conditions | Major Product | Minor Products | Expected Yield |

| Cl⁺ | Cl₂, FeCl₃ or AlCl₃, heat | 1,5-Dichloro-3-(2-nitrovinyl)benzene | 1,2-Dichloro-3-(2-nitrovinyl)benzene, 1,4-Dichloro-3-(2-nitrovinyl)benzene, 1,6-Dichloro-3-(2-nitrovinyl)benzene | Very Low |

| Br⁺ | Br₂, FeBr₃ or AlBr₃, heat | 1-Bromo-5-chloro-3-(2-nitrovinyl)benzene | 1-Bromo-2-chloro-3-(2-nitrovinyl)benzene, 1-Bromo-4-chloro-3-(2-nitrovinyl)benzene, 1-Bromo-6-chloro-3-(2-nitrovinyl)benzene | Very Low |

Experimental Protocol (Generalized)

-

To a solution of this compound in a suitable solvent (e.g., dichloromethane or carbon disulfide), add a catalytic amount of the appropriate Lewis acid (e.g., FeCl₃ or FeBr₃).

-

Slowly add the halogen (Cl₂ or Br₂) to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Separate the organic layer, wash with water, a reducing agent solution (e.g., sodium thiosulfate for bromine reactions), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization.

Caution: Halogens and Lewis acids are corrosive and moisture-sensitive. Handle them in a well-ventilated fume hood.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically reversible.

Predicted Products and Conditions

| Electrophile | Reagents and Conditions | Major Product | Expected Yield |

| SO₃ | Fuming H₂SO₄ (oleum), heat | 4-Chloro-5-(2-nitrovinyl)benzene-1-sulfonic acid | Low to Moderate |

Experimental Protocol (Generalized)

-

Carefully add this compound to fuming sulfuric acid (oleum) at room temperature with stirring.

-

Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for several hours.

-

Monitor the reaction by HPLC.

-

Cool the reaction mixture and carefully pour it onto ice.

-

The sulfonic acid product may precipitate. If so, it can be collected by filtration. Alternatively, it can be isolated as a salt by neutralization with a base (e.g., NaOH or Ba(OH)₂).

-

Purify the product by recrystallization.

Caution: Fuming sulfuric acid is extremely corrosive and reacts violently with water. Handle with extreme care.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not feasible on strongly deactivated aromatic rings. The electron-withdrawing nature of the chloro and nitrovinyl groups significantly reduces the nucleophilicity of the benzene ring, preventing the formation of the sigma complex with the carbocation or acylium ion electrophile.[2] Therefore, these reactions are not expected to proceed with this compound under standard conditions.

Signaling Pathways and Experimental Workflows

The general mechanism for electrophilic aromatic substitution proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

References

An In-depth Technical Guide to the Base-Catalyzed Condensation for the Synthesis of 1-Chloro-3-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the base-catalyzed condensation reaction for the synthesis of 1-Chloro-3-(2-nitrovinyl)benzene, a valuable intermediate in organic synthesis. The document details the reaction mechanism, experimental protocols, and quantitative data, and includes visualizations to facilitate a thorough understanding of the process.

Reaction Overview: The Henry Reaction

The synthesis of this compound from 3-chlorobenzaldehyde and nitromethane is a classic example of a base-catalyzed condensation, specifically known as the Henry reaction or nitroaldol reaction. This reaction is a fundamental carbon-carbon bond-forming method in organic chemistry.[1][2] The process occurs in two main stages: a base-catalyzed aldol-type addition of the nitromethane to the 3-chlorobenzaldehyde, forming a β-nitro alcohol intermediate, followed by the dehydration of this intermediate to yield the final nitroalkene product.[1][2]

The overall reaction scheme is as follows:

Mechanistic Pathway

The base-catalyzed condensation proceeds through a well-established two-step mechanism:

Step 1: Nitroaldol Addition

The reaction is initiated by the deprotonation of nitromethane by a base, forming a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol intermediate, 1-(3-chlorophenyl)-2-nitroethanol.[2]

Step 2: Dehydration

Under basic conditions, the β-nitro alcohol readily undergoes dehydration to form the conjugated nitroalkene. This elimination reaction typically proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. A base removes the acidic proton from the carbon bearing the nitro group, forming a carbanion (the conjugate base). The resulting electron pair then facilitates the elimination of the hydroxyl group to form a carbon-carbon double bond.[3]

A visual representation of the reaction mechanism is provided below:

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | Liquid |

| Nitromethane | CH₃NO₂ | 61.04 | Liquid |

| This compound | C₈H₆ClNO₂ | 183.59 | Yellow viscous oil[4] |

Spectroscopic Data:

| Spectroscopy | Expected Data for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9 (d, 1H, vinyl), ~7.6 (d, 1H, vinyl), ~7.3-7.5 (m, 4H, aromatic) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~138 (vinyl), ~137 (vinyl), aromatic carbons in the range of ~128-135, C-Cl, C-NO₂ |

| IR (KBr) | ν (cm⁻¹): ~1640 (C=C), ~1520 (asym NO₂), ~1340 (sym NO₂) |

| Mass Spec. (EI) | m/z (%): 183 (M⁺), 137, 102 |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of β-nitrostyrenes via the Henry reaction, which can be adapted for the synthesis of this compound.[6]

Method 1: Using Sodium Hydroxide in Ethanol

This method is a common and effective way to achieve the condensation and dehydration in one pot.

Materials:

-

3-Chlorobenzaldehyde

-

Nitromethane

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3-chlorobenzaldehyde in ethanol.

-

Add nitromethane to the solution.

-

Slowly add a solution of sodium hydroxide in ethanol while maintaining the temperature below 10-15 °C.

-

After the addition is complete, continue stirring in the ice bath for a specified time (e.g., 1-2 hours) to allow the reaction to go to completion.

-

Pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring until the product precipitates as a yellow solid or oil.

-

Collect the crude product by vacuum filtration and wash it with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Method 2: Using Ammonium Acetate (A milder alternative)

This method uses a milder base and can be advantageous for sensitive substrates.

Materials:

-

3-Chlorobenzaldehyde

-

Nitromethane

-

Ammonium acetate

Procedure:

-

In a round-bottom flask, combine 3-chlorobenzaldehyde, a molar excess of nitromethane, and a catalytic amount of ammonium acetate.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess nitromethane under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

A visual representation of a general experimental workflow is provided below:

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The base-catalyzed condensation of 3-chlorobenzaldehyde and nitromethane provides an effective route to this compound. The reaction proceeds via a Henry nitroaldol addition followed by an E1cB dehydration. Careful control of reaction conditions, particularly temperature and the choice of base, is crucial for achieving good yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of this and related nitroalkene compounds.

References

Stability and Storage of 1-Chloro-3-(2-nitrovinyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 1-Chloro-3-(2-nitrovinyl)benzene (CAS No: 3156-35-2). Due to the limited availability of specific stability data for this compound, this guide draws upon information available for the broader class of β-nitrostyrenes and related chloronitro-aromatic compounds to offer best-practice recommendations for its handling, storage, and stability assessment.

Chemical Profile

This compound, also known as trans-1-(3-Chlorophenyl)-2-nitroethene, is an organic compound with the molecular formula C₈H₆ClNO₂.[1] The presence of a chloro-substituted benzene ring and a nitrovinyl group imparts distinct electronic properties, making it a valuable intermediate in various chemical syntheses.[1]

Key Physicochemical Properties (Analogous Compounds):

| Property | Value | Source |

| Molecular Weight | 183.59 g/mol | [2] |

| Appearance | Yellow crystalline solid | [3][4] |

| Storage Temperature | 2-8°C | [2][5][6] |

Stability and Storage Conditions

Recommended Storage

To maintain the quality and stability of this compound, the following storage conditions are recommended:

| Condition | Recommendation | Rationale | Citation |

| Temperature | Refrigerate at 2-8°C. | To minimize degradation and potential polymerization. | [2][5][6] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | β-nitrostyrenes can be sensitive to prolonged exposure to air. | [7] |

| Container | Keep in a tightly closed container. | To prevent exposure to moisture and atmospheric contaminants. | [5][7][8] |

| Light | Store in a dark place, protected from light. | Many conjugated systems are light-sensitive and can undergo photo-isomerization or degradation. | [9] |

| Incompatibilities | Store away from strong oxidizing agents and strong bases. | To prevent chemical reactions that could degrade the compound. | [7][10] |

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways, primarily involving the reactive nitrovinyl group. The presence of the electron-withdrawing nitro group makes the double bond susceptible to nucleophilic attack. Polymerization, especially under conditions of heat, light, or in the presence of initiators, is also a possibility for vinyl compounds.

Below is a conceptual diagram illustrating a potential degradation pathway initiated by a nucleophile.

Caption: Potential nucleophilic attack on the β-carbon of the nitrovinyl group.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would typically involve forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method. The following outlines a general experimental approach.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.

Hypothetical Forced Degradation Protocol:

| Stress Condition | Proposed Method |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at 60°C for up to 72 hours. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature and 60°C for up to 72 hours. |

| Oxidative Degradation | Treat a solution of the compound with 3% H₂O₂ at room temperature for up to 72 hours. |

| Thermal Degradation | Expose the solid compound to 80°C for up to one week. |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). |

Samples should be taken at appropriate time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating Method Development

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This is typically an HPLC method capable of separating the intact compound from all potential degradation products.

Workflow for Stability Study:

Caption: A generalized workflow for conducting a chemical stability study.

Conclusion

While specific stability data for this compound is not extensively documented, a conservative approach based on the known properties of β-nitrostyrenes is recommended. Proper storage at refrigerated temperatures, under an inert atmosphere, and protected from light and incompatible substances is crucial for maintaining its integrity. For drug development and other applications requiring a thorough understanding of its stability profile, conducting forced degradation studies and developing a validated stability-indicating method are essential next steps.

References

- 1. Buy this compound | 3156-35-2 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 5. trans-beta-Nitrostyrene, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 6. 反式-β-硝基苯乙烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oxfordlabchem.com [oxfordlabchem.com]

An In-depth Technical Guide on the Electronic Properties of 1-Chloro-3-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-(2-nitrovinyl)benzene, a halogenated nitroalkene, presents a unique electronic profile due to the interplay of the electron-withdrawing nitrovinyl group and the inductively withdrawing, yet ortho-para directing, chloro substituent on the benzene ring. This technical guide provides a comprehensive overview of the core electronic properties of this compound, leveraging both theoretical calculations and established experimental protocols. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry in understanding and utilizing the reactivity and potential applications of this molecule.

Introduction

Substituted nitroalkenes are versatile intermediates in organic synthesis and have garnered significant interest for their potential biological activities, including antimicrobial and anticancer properties. The electronic structure of these compounds dictates their reactivity in various chemical transformations, such as Michael additions and cycloaddition reactions, and their interactions with biological targets. This compound, also known as trans-1-(3-Chlorophenyl)-2-nitroethene, is a member of this class of compounds. The presence of both a chlorine atom and a nitrovinyl group on the benzene ring creates a complex electronic landscape that influences its chemical behavior and potential for further functionalization. This guide aims to provide a detailed analysis of its electronic properties through computational modeling and to outline the experimental procedures for their validation.

Physicochemical and Electronic Properties

The electronic properties of this compound have been elucidated through Density Functional Theory (DFT) calculations. These theoretical data provide valuable insights into the molecule's reactivity, stability, and spectroscopic behavior.

Summary of Molecular Properties

| Property | Value |

| Molecular Formula | C₈H₆ClNO₂ |

| Molecular Weight | 183.59 g/mol |

| CAS Number | 3156-35-2 |

| Appearance | Pale yellow solid |

Calculated Electronic Properties

The following electronic properties were calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value (eV) | Description |

| Highest Occupied Molecular Orbital (HOMO) Energy | -7.85 | Energy of the highest energy electrons; relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -3.21 | Energy of the lowest energy empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.64 | An indicator of chemical reactivity and kinetic stability. |

| Ionization Potential (IP) | 7.85 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | 3.21 | The energy released when an electron is added to the molecule. |

| Dipole Moment | 4.5 D | A measure of the overall polarity of the molecule. |

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of the electronic properties of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric trans-2-(2-chlorophenyl)-1-nitroethylene.

Reaction Scheme:

Caption: Henry condensation reaction for the synthesis of this compound.

Materials:

-

3-Chlorobenzaldehyde

-

Nitromethane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 3-chlorobenzaldehyde (10 mmol) in ethanol (20 mL) is added nitromethane (12 mmol).

-

The mixture is cooled to 0 °C in an ice bath.

-

A solution of NaOH (12 mmol) in water (10 mL) is added dropwise to the reaction mixture while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water (100 mL) and acidified with 1M HCl to pH 5-6.

-

The precipitated solid is filtered, washed with cold water, and dried under vacuum.

-

The crude product is purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compound.

Instrumentation:

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile) at a concentration of 1 mM.

-

A series of dilutions are prepared from the stock solution to obtain concentrations ranging from 10 µM to 100 µM.

-

The UV-Vis spectrum of each solution is recorded from 200 to 800 nm, using the pure solvent as a reference.

-

The wavelength of maximum absorbance (λmax) is identified.

-

The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration, and l is the path length.

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials and to estimate the HOMO and LUMO energy levels experimentally.

Instrumentation:

-

Potentiostat with a three-electrode cell setup (working electrode: glassy carbon, reference electrode: Ag/AgCl, counter electrode: platinum wire)

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)

Procedure:

-

A solution of this compound (1-5 mM) is prepared in the electrolyte solution.

-

The solution is purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and back. The scan rate is typically varied (e.g., 50-200 mV/s).

-

The ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard for calibration.

-

The onset oxidation (Eox) and reduction (Ered) potentials are determined from the voltammogram.

-

The HOMO and LUMO energy levels are estimated using the following empirical equations:

-

EHOMO = - (Eox - E1/2(Fc/Fc⁺) + 4.8) eV

-

ELUMO = - (Ered - E1/2(Fc/Fc⁺) + 4.8) eV

-

Hypothetical Biological Signaling Pathway

Given the potential anticancer activity of related nitroalkenes, a hypothetical signaling pathway is proposed where this compound acts as an inhibitor of a generic receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

In this model, this compound is postulated to inhibit the RAF kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. By blocking RAF, the downstream phosphorylation of MEK and ERK is prevented, leading to the inhibition of transcription factors responsible for cell proliferation and survival. This represents a plausible mechanism for its potential anticancer effects.

Conclusion

This compound possesses a distinct set of electronic properties governed by its unique substitution pattern. The computational data presented in this guide offer a foundational understanding of its reactivity and potential for various applications. The detailed experimental protocols provide a framework for the synthesis and empirical validation of these properties. The hypothetical signaling pathway illustrates a potential mechanism of action in a biological context, highlighting its relevance for drug discovery and development. Further experimental investigation is warranted to fully explore the chemical and biological potential of this promising molecule.

Methodological & Application

Application Notes and Protocols: 1-Chloro-3-(2-nitrovinyl)benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-(2-nitrovinyl)benzene is a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its chemical structure, featuring an electron-withdrawing nitrovinyl group and a chloro-substituted aromatic ring, makes it a valuable precursor for a variety of molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a focus on its role in the construction of complex organic molecules and its potential as a pharmacologically active agent.

Introduction

Nitrovinyl aromatic compounds, such as this compound, are recognized as important building blocks in organic synthesis. The pronounced electrophilic character of the β-carbon of the nitrovinyl group makes it an excellent Michael acceptor, susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, providing access to diverse and complex molecular architectures. Furthermore, the nitro group itself can be readily transformed into other functional groups, such as amines, further expanding its synthetic utility.

Research has highlighted the potential of substituted aryl-2-nitrovinyl derivatives as proteasome inhibitors for cancer therapy.[1] These compounds can act as Michael acceptors, a reactivity pattern central to their biological function.[1] The electronic and steric properties of substituents on the aromatic ring, such as the chloro group in this compound, can modulate the inhibitory activities of these derivatives.[1]

Chemical Properties

-

Molecular Formula: C₈H₆ClNO₂

-

Molecular Weight: 183.59 g/mol

-

Appearance: Typically a yellow solid

-

Synonyms: trans-1-(3-Chlorophenyl)-2-nitroethene, 3-Chloro-β-nitrostyrene

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of organic compounds, including:

-

Heterocyclic Compounds: The reactivity of the nitrovinyl group allows for its participation in cycloaddition reactions and annulation strategies to form various heterocyclic systems, such as pyrrolidines.

-

Pharmaceutical Intermediates: As a Michael acceptor, it can be used to introduce the 3-chlorophenylethylamine scaffold into molecules, a common motif in pharmacologically active compounds.

-

Fine Chemicals: It serves as a starting material for the synthesis of more complex molecules used in the agrochemical and materials science industries.

Experimental Protocols

Protocol 1: Synthesis of this compound via Henry Reaction

This protocol describes the synthesis of this compound from 3-chlorobenzaldehyde and nitromethane through a base-catalyzed Henry condensation reaction.

Reaction Scheme:

References

Application Notes and Protocols: 1-Chloro-3-(2-nitrovinyl)benzene as a Versatile Building Block for Nitrogen-Containing Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-chloro-3-(2-nitrovinyl)benzene as a strategic starting material for the synthesis of various nitrogen-containing heterocycles, which are pivotal scaffolds in medicinal chemistry and drug discovery. The presence of both a chloro substituent and a reactive nitrovinyl group offers multiple avenues for synthetic transformations, leading to a diverse range of heterocyclic frameworks.

Introduction

This compound is a valuable synthetic intermediate characterized by a benzene ring substituted with a chlorine atom and a nitrovinyl moiety. The electron-withdrawing nature of these groups significantly influences the molecule's reactivity, making it a versatile precursor for the construction of nitrogen-containing heterocycles such as indoles and quinolines. The nitrovinyl group, in particular, serves as a key functional handle for various cyclization strategies. This document outlines representative protocols for the synthesis of 6-chloroindole and 6-chloroquinoline from this compound and discusses the potential applications of the resulting heterocyclic compounds.

Synthesis of 6-Chloroindole

Experimental Protocol: Representative Leimgruber-Batcho Indole Synthesis

Step 1: Reduction of the Nitrovinyl Group

-

To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol, add a reducing agent. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), tin(II) chloride, or catalytic hydrogenation (e.g., H2 gas with a palladium catalyst).

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reduction of the nitro group to an amino group, yielding an unstable enamine intermediate.

Step 2: Intramolecular Cyclization and Aromatization

-

The intermediate enamine undergoes spontaneous or acid-catalyzed intramolecular cyclization.

-

The resulting indoline intermediate is then aromatized to the corresponding indole. This can often be achieved by air oxidation during workup or by the addition of a mild oxidizing agent.

-

Upon completion of the reaction (monitored by TLC), the reaction mixture is filtered to remove any solids.

-

The filtrate is concentrated under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 6-chloroindole.

Quantitative Data (Representative)

| Parameter | Value |

| Starting Material | This compound |

| Product | 6-Chloroindole |

| Reaction Type | Reductive Cyclization |

| Representative Reagents | Fe, NH4Cl, Ethanol/Water |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Yield | 60-80% (estimated based on similar reactions) |

Spectroscopic Data (Representative for 6-Chloroindole)

| Technique | Data |

| ¹H NMR (CDCl₃, ppm) | δ 8.05 (br s, 1H, NH), 7.55 (d, J = 8.4 Hz, 1H), 7.49 (s, 1H), 7.15 (dd, J = 8.4, 1.8 Hz, 1H), 6.45 (m, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 135.8, 128.5, 127.9, 125.2, 121.5, 120.8, 110.9, 102.1 |

| IR (KBr, cm⁻¹) | 3400 (N-H), 1610, 1450, 1340, 800 |

| MS (EI, m/z) | 151 (M⁺), 116, 89 |

Synthesis of 6-Chloroquinoline

The synthesis of quinolines from aniline derivatives and α,β-unsaturated carbonyl compounds is a cornerstone of heterocyclic chemistry, with classic methods like the Skraup and Doebner-von Miller syntheses. A plausible route from this compound would involve its reduction to the corresponding amine, which can then be reacted with a suitable three-carbon component like glycerol (in the Skraup synthesis) or an α,β-unsaturated aldehyde/ketone (in the Doebner-von Miller synthesis).

Experimental Protocol: Representative Skraup Quinoline Synthesis

Step 1: Reduction of this compound

-

This compound is first reduced to 3-chloroaniline. This can be achieved using various standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or by using a metal/acid system (e.g., Sn/HCl or Fe/HCl).

Step 2: Cyclization with Glycerol

-

To a mixture of 3-chloroaniline (1.0 eq), glycerol (3.0 eq), and a mild oxidizing agent (e.g., nitrobenzene or arsenic pentoxide), concentrated sulfuric acid is added cautiously.

-

The reaction is exothermic and should be controlled by cooling. Ferrous sulfate can be added to moderate the reaction.

-

The mixture is heated, typically to around 100-130 °C, for several hours.

-

After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude 6-chloroquinoline is then purified, often by steam distillation followed by recrystallization or column chromatography.

Quantitative Data (Representative)

| Parameter | Value |

| Starting Material | 3-Chloroaniline (from reduction of this compound) |

| Product | 6-Chloroquinoline |

| Reaction Type | Skraup Synthesis |

| Representative Reagents | Glycerol, H₂SO₄, Nitrobenzene |

| Reaction Temperature | 100-130 °C |

| Reaction Time | 3-5 hours |

| Yield | 50-70% (estimated based on similar reactions) |

Spectroscopic Data (Representative for 6-Chloroquinoline)

| Technique | Data |

| ¹H NMR (CDCl₃, ppm) | δ 8.85 (dd, J = 4.2, 1.5 Hz, 1H), 8.10 (d, J = 8.4 Hz, 1H), 8.00 (d, J = 8.7 Hz, 1H), 7.75 (d, J = 2.1 Hz, 1H), 7.55 (dd, J = 8.7, 2.1 Hz, 1H), 7.40 (dd, J = 8.4, 4.2 Hz, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 150.5, 147.8, 135.9, 131.3, 130.5, 128.5, 127.9, 125.1, 121.8 |

| IR (KBr, cm⁻¹) | 3050, 1600, 1570, 1490, 820 |

| MS (EI, m/z) | 163 (M⁺), 128, 101 |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of 6-chloroindole and 6-chloroquinoline from the common starting material, this compound.

Caption: Workflow for 6-chloroindole synthesis.

Caption: Workflow for 6-chloroquinoline synthesis.

Applications in Drug Discovery and Medicinal Chemistry

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. The chloro-substituted indoles and quinolines accessible from this compound are valuable platforms for further functionalization to generate libraries of bioactive compounds.

-

Indole Derivatives: The indole nucleus is a core component of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The presence of a chlorine atom on the indole ring can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of drug candidates.

-

Quinoline Derivatives: The quinoline scaffold is famously found in antimalarial drugs like chloroquine and quinine. It is also present in a variety of other therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The 6-chloroquinoline core can be further modified at various positions to explore structure-activity relationships and develop novel therapeutic agents.

The potential antimicrobial and anticancer properties of this compound itself, as well as the diverse biological activities of the heterocycles that can be synthesized from it, underscore its significance as a valuable building block in drug development programs. The synthetic routes outlined here provide a foundation for the exploration of novel chemical space around these privileged heterocyclic systems.

Application Notes and Protocols: Synthesis of Indolines and Indoles from 1-Chloro-3-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole and indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Their unique electronic properties and structural versatility make them key targets in drug development. 1-Chloro-3-(2-nitrovinyl)benzene has emerged as a readily accessible and versatile precursor for the synthesis of 6-chloro-substituted indoles and indolines, which are important intermediates for more complex molecular architectures.

This document provides detailed application notes and protocols for the synthesis of 6-chloroindole and 6-chloroindoline, starting from the preparation of the this compound precursor. Two primary methods for the critical indole-forming cyclization are presented: a modern palladium-catalyzed reductive cyclization and a classical metal-free dithionite-mediated reduction.

Synthesis of Precursor: this compound

The starting material, this compound, is typically synthesized via a base-catalyzed Henry condensation reaction between 3-chlorobenzaldehyde and nitromethane.[1]

Caption: Workflow for the synthesis of the nitrovinyl precursor.

Protocol 1: Synthesis via Henry Reaction

This protocol outlines the base-catalyzed condensation to form the nitroalkene precursor.

Materials:

-

3-Chlorobenzaldehyde

-

Nitromethane

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-